IPPD-Q

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

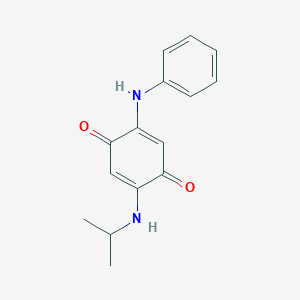

C15H16N2O2 |

|---|---|

Molekulargewicht |

256.30 g/mol |

IUPAC-Name |

2-anilino-5-(propan-2-ylamino)cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C15H16N2O2/c1-10(2)16-12-8-15(19)13(9-14(12)18)17-11-6-4-3-5-7-11/h3-10,16-17H,1-2H3 |

InChI-Schlüssel |

ZQAFKGDWLSVTRI-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)NC1=CC(=O)C(=CC1=O)NC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unraveling the Toxicity of IPPD-Quinone: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-isopropyl-N'-phenyl-p-phenylenediamine quinone (IPPD-Q) is an oxidation product of the rubber antioxidant IPPD. As a member of the p-phenylenediamine (PPD) quinone class of compounds, which are emerging as environmental contaminants of concern, understanding its toxicological profile is critical. This guide provides a comprehensive overview of the current scientific understanding of the mechanism of action of this compound toxicity, summarizing key quantitative data, detailing experimental protocols, and visualizing implicated signaling pathways. While research into the specific toxicity of this compound is ongoing, valuable insights can be drawn from studies on its structural analogs, most notably the highly toxic 6PPD-quinone (6PPD-Q).

Core Toxicological Profile of this compound

The primary mechanisms underlying the toxicity of PPD-quinones, including this compound, are believed to involve oxidative stress, the formation of DNA adducts, and the disruption of critical cellular signaling pathways.[1][2] Structurally, the side chains of PPD-quinones play a critical role in determining their toxic potential.[1]

Oxidative Stress

A common toxicity mechanism for quinone compounds is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[3] This can lead to widespread cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.[2][3] In microorganisms, 6PPD-Q has been shown to trigger oxidative stress and cause cell membrane damage.[4]

DNA Adduct Formation

Recent studies have revealed that PPD-quinones can directly interact with DNA, forming adducts that can lead to genotoxicity. Specifically, 6PPD-Q has been shown to react with deoxyguanosine to form 3-hydroxy-1, N2-6PPD-etheno-2'-deoxyguanosine (6PPDQ-dG).[5][6] The formation of these adducts has been observed in both mammalian cells and aquatic organisms, indicating a potential mechanism for long-term toxicity, including carcinogenicity.[5][6]

Disruption of Cellular Signaling Pathways

PPD-quinones have been found to interfere with crucial cellular signaling pathways, which can lead to a variety of adverse cellular outcomes. Key pathways implicated in the toxicity of PPD-quinones include:

-

MAPK Signaling Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis.[7]

-

Calcium Signaling Pathway: Disruption of calcium homeostasis can trigger a cascade of detrimental events, including mitochondrial dysfunction and apoptosis.[7]

-

PPARγ Signaling Pathway: The peroxisome proliferator-activated receptor gamma (PPARγ) is a key regulator of lipid metabolism and inflammation. Downregulation of PPARγ by PPD-quinones has been linked to hepatotoxicity.[1]

Molecular docking studies have shown that this compound can bind to key proteins in these pathways, such as SRC, EGFR, CASP3, and MTOR, suggesting a direct interaction that could disrupt their function.[7]

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the toxicity of this compound and its parent compound, IPPD. For comparative purposes, data for the more potent toxicant 6PPD-Q are also included where available.

Table 1: Acute Aquatic Toxicity

| Compound | Species | Exposure Duration | Endpoint | Concentration | Reference |

| This compound | Vibrio fischeri | Not Specified | EC50 | 2.97 mg/L | [8] |

| IPPD | Oncorhynchus mykiss (Rainbow Trout) | 96 hours | LC50 | 0.34 mg/L | [9] |

| IPPD | Pimephales promelas (Fathead Minnow) | 14 days | LC50 | 0.09 mg/L | [9] |

| IPPD | Daphnia magna | 48 hours | EC50 | 1.1 mg/L | [9] |

| 6PPD-Q | Oncorhynchus mykiss (Rainbow Trout) | 96 hours | LC50 | 0.64 µg/L | [10] |

| 6PPD-Q | Oncorhynchus kisutch (Coho Salmon) | Not Specified | LC50 | 0.095 µg/L | [10] |

Table 2: In Vitro Cytotoxicity

| Compound | Cell Line | Exposure Duration | Endpoint | Concentration | Reference |

| 6PPD-Q | HepG2 (Human Liver Carcinoma) | 48 hours | IC50 | 127.50 µg/L | [1] |

| 6PPD-Q | L02 (Human Normal Liver) | 48 hours | IC50 | 22.51 µg/L | [1] |

| 6PPD-Q | CSE-119 (Coho Salmon Cell Line) | Not Specified | EC50 | 16.98 µg/L | [10] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to assess the toxicity of PPD-quinones. These protocols can be adapted for the specific study of this compound.

96-hour Acute Lethality Toxicity Test in Rainbow Trout (Modified from OECD Guideline 203)

-

Test Organism: Juvenile rainbow trout (Oncorhynchus mykiss), 0.3-0.7 g.[1]

-

Test Substance Preparation: Prepare a stock solution of this compound in a suitable solvent, such as methanol, due to its low aqueous solubility.[10]

-

Exposure Conditions:

-

Apparatus: 20 L plastic containers with food-grade polyethylene disposable liners.[1]

-

Test Type: Static.[1]

-

Temperature: 15 ± 1 °C.[1]

-

Duration: 96 ± 2 hours.[1]

-

Procedure: Spike the test water with the this compound stock solution to achieve the desired nominal concentrations. Include a solvent control group dosed with the same level of methanol as the treatment groups (e.g., 0.01%).[10] Use a minimum of three replicates for each treatment group, with 10 fish per replicate.[10]

-

-

Observations: Monitor fish for mortality over the 96-hour period.[1]

-

Data Analysis: Calculate the LC50 value, the concentration lethal to 50% of the test organisms, using appropriate statistical methods.

In Vitro Cytotoxicity Assay (e.g., using HepG2 cells)

-

Cell Culture: Culture human hepatocellular carcinoma (HepG2) cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.[11]

-

Assay Procedure:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to attach overnight.[11]

-

Treat the cells with a range of concentrations of this compound (e.g., 0.1–100 µg/L) for a specific duration (e.g., 24, 48, or 72 hours).[11] Include a solvent control with the same percentage of DMSO as the highest test concentration.[1]

-

-

Metabolic Activity Assay: Assess cell viability using a suitable assay, such as the resazurin-based assay or the CCK-8 assay.[1][3]

-

Data Analysis: Measure the absorbance or fluorescence of the product using a microplate reader. Calculate the IC50 value, the concentration that inhibits 50% of cell viability, using a dose-response model.[3]

Acute Toxicity Test using Vibrio fischeri

-

Principle: This assay measures the inhibition of luminescence of the marine bacterium Vibrio fischeri upon exposure to a toxic substance.[3]

-

Procedure:

-

Measurement: Measure the light output of the bacteria at specific time points (e.g., 5, 15, and 30 minutes) using a luminometer.[3]

-

Data Analysis: Calculate the percentage of luminescence inhibition for each concentration relative to the control. Determine the EC50, the concentration that causes a 50% reduction in light emission, using a dose-response model.[3]

Visualizing the Mechanisms of Toxicity

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows related to this compound toxicity.

Caption: Proposed toxicity workflow for IPPD-Quinone.

Caption: Disruption of the MAPK signaling pathway by this compound.

Caption: Disruption of Calcium signaling by this compound.

Caption: Experimental workflow for in vitro cytotoxicity assay.

Future Directions and Conclusion

The available data indicates that this compound is a substance of toxicological concern, likely acting through mechanisms involving oxidative stress, DNA damage, and disruption of key cellular signaling pathways. While this compound appears to be less acutely toxic to aquatic organisms than 6PPD-Q, its potential for chronic toxicity and effects on human health warrant further investigation.

Future research should focus on:

-

Elucidating the specific molecular targets of this compound.

-

Conducting comprehensive in vivo studies to determine its toxicokinetic and toxicodynamic properties.

-

Investigating the potential for long-term health effects, including carcinogenicity and reproductive toxicity.

This technical guide provides a foundational understanding of this compound toxicity based on current research. As new data emerges, a more complete picture of its risk profile will be developed, informing regulatory decisions and the development of safer alternatives.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. A new toxicity mechanism of N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine quinone: Formation of DNA adducts in mammalian cells and aqueous organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 7. Network Toxicology and Molecular Docking to Elucidate the Mechanisms of Intestinal Toxicity Induced by P-Phenylenediamine Antioxidants and Their Quinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Unexpected Exposure Risks to Emerging Aromatic Amine Antioxidants and p-Phenylenediamine Quinones to Residents: Evidence from External and Internal Exposure as Well as Hepatotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Environmental Nexus of IPPD-Quinone: A Technical Guide to its Sources, Fate, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) is a widely utilized antioxidant in the rubber industry, primarily to protect tires from degradation by ozone and oxidation. However, the environmental transformation of IPPD leads to the formation of N-isopropyl-N'-phenyl-p-phenylenediamine quinone (IPPD-Q), a compound of emerging concern. This technical guide provides a comprehensive overview of the environmental sources, fate, and analytical methodologies for this compound, intended to support research and development efforts in environmental science and drug development.

Environmental Sources of this compound

The primary source of this compound in the environment is the atmospheric ozonation of its parent compound, IPPD, which is released from tire wear particles (TWPs).[1][2] The constant abrasion of tires on road surfaces generates fine particles containing IPPD, which then react with atmospheric ozone to form this compound.[1] These particles accumulate on road surfaces and are subsequently transported into the environment through various pathways.

Stormwater runoff is a major transport mechanism, carrying this compound from roadways into surface waters, including rivers and streams.[3][4] Consequently, this compound has been detected in a variety of environmental matrices, including:

-

Urban and Roadside Environments: Road dust, roadside soil, and stormwater runoff are significant reservoirs of this compound.[3][5][6]

-

Aquatic Systems: It is found in surface water, sediments, and wastewater.[5][7][8]

-

Atmosphere: this compound has also been detected in airborne particulate matter (PM2.5).[9]

Quantitative Data on Environmental Occurrence

The following tables summarize the concentrations of this compound reported in various environmental compartments.

Table 1: Concentration of this compound in Water Samples

| Environmental Matrix | Location | Concentration Range | Median/Average Concentration | Reference |

| Wastewater Influent | Hong Kong | 14–830 ng/L (for total PPD-Qs) | - | [7] |

| Wastewater Effluent | Hong Kong | 2.8–140 ng/L (for total PPD-Qs) | 0.04 to 4.3 ng/L (for individual PPD-Qs) | [7][8] |

| Runoff Water | Hong Kong | - | 560 ng/L | [10] |

Table 2: Concentration of this compound in Solid Matrices

| Environmental Matrix | Location | Concentration Range | Median/Average Concentration | Reference |

| Road Dust | China | 55.7–394 ng/g (for total PPD-Qs) | 8.68 ng/g | [6] |

| Riverine, Estuarine, and Coastal Sediments | China | - | 0.14 to 1.61 ng/g (for parent IPPD) | [5] |

Table 3: Removal Efficiency of PPD-Qs in Wastewater Treatment Plants (WWTPs)

| Treatment Type | Removal Efficiency | Reference |

| Primary and CEPT Treatment | 2.0% (median for PPD-Qs) | [8] |

| Secondary Treatment | -53.3% to 24.0% (median for PPD-Qs) | [8] |

| Overall WWTPs | 53.0% to 91.0% (median for PPD-Qs) | [11] |

Environmental Fate of this compound

The environmental fate of this compound is influenced by its physicochemical properties and various transformation processes.

Persistence and Degradation

This compound is relatively more stable in aqueous environments compared to its parent compound, IPPD, exhibiting a longer half-life.[7] This stability suggests a higher potential for persistence and transport in aquatic systems. Degradation of this compound can occur through several pathways:

-

Photodegradation: Exposure to UV irradiation can lead to the effective removal of PPD-quinones in aqueous environments.[12] Studies have shown that up to 94% of a related compound, 6PPD-Q, can be eliminated after 40 minutes of UV treatment.[12]

-

Abiotic Oxidation: Besides ozonation, other abiotic oxidative transformation processes can contribute to the formation and subsequent degradation of this compound.[13]

-

Biotic Degradation: While information on the biotic degradation of this compound is limited, microorganisms in soil and sediment may play a role in its transformation.[14]

Transport and Partitioning

The transport of this compound is primarily governed by water movement, especially stormwater runoff.[3] Its partitioning behavior between dissolved and particulate phases in aquatic systems is a critical factor in its distribution and bioavailability. The lower octanol-water partition coefficient (Kow) of PPD-quinones compared to their parent compounds suggests they are more hydrophilic, making them less likely to sorb to sludge in wastewater treatment.[8]

Bioaccumulation

There is evidence to suggest that PPD-quinones have the potential for bioaccumulation in aquatic organisms.[15] For instance, the parent compound IPPD and another quinone, DPPD-Q, have shown significant trophic magnification in mangrove food webs.[16] The bioaccumulation of these compounds is a concern due to their potential toxicity.

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in environmental samples is crucial for assessing its occurrence and fate. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common analytical technique.[17]

Sample Collection and Storage

-

Water Samples: Water samples should be collected in amber glass bottles to prevent photodegradation and stored at 4°C.[10] Analysis is recommended as soon as possible, generally within 5 days.[10]

-

Solid Samples (Sediment, Soil, Dust): Solid samples should be collected in clean glass or metal containers and stored frozen (-20°C) until analysis.

Sample Preparation

-

Water Samples (Direct Injection): For cleaner water samples, a "dilute-and-shoot" or direct injection approach can be used after filtration and addition of an internal standard.[18]

-

Water Samples (Solid Phase Extraction - SPE): For pre-concentration and cleanup of more complex water matrices, solid-phase extraction is employed. A common procedure involves:

-

Passing a known volume of the water sample through an SPE cartridge (e.g., C18).

-

Washing the cartridge to remove interferences.

-

Eluting the analytes with an organic solvent (e.g., methanol or acetonitrile).

-

Evaporating the eluent to dryness and reconstituting in a suitable solvent for LC-MS/MS analysis.[19]

-

-

Solid Samples (Solvent Extraction):

-

Solid samples are typically freeze-dried and homogenized.

-

Extraction is performed using an organic solvent or a mixture of solvents (e.g., dichloromethane, acetone) with methods such as ultrasonication or accelerated solvent extraction (ASE).

-

The extract is then cleaned up using techniques like solid-phase extraction before analysis.

-

Instrumental Analysis (LC-MS/MS)

-

Chromatographic Separation: A C18 reversed-phase column is typically used for the separation of this compound from other compounds in the sample extract.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection and quantification of this compound.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 6ppd.itrcweb.org [6ppd.itrcweb.org]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Occurrence and Fate of Substituted p-Phenylenediamine-Derived Quinones in Hong Kong Wastewater Treatment Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rubber Antioxidants and Their Transformation Products: Environmental Occurrence and Potential Impact [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. UV-induced photodegradation of emerging para-phenylenediamine quinones in aqueous environment: Kinetics, products identification and toxicity assessments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. An environmentally sensitive method for rapid monitoring of 6PPD-quinone in aqueous samples using solid phase extraction and direct sample introduction with liquid chromatography and tandem mass spectrometry - RSC Sustainability (RSC Publishing) [pubs.rsc.org]

- 19. Frontiers | Presence of 6PPD-quinone in runoff water samples from Norway using a new LC–MS/MS method [frontiersin.org]

An In-depth Technical Guide on the Toxicological Profile of IPPD-Quinone and Related p-Phenylenediamine Quinones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the toxicological studies on N-isopropyl-N'-phenyl-p-phenylenediamine-quinone (IPPD-Q), a transformation product of the antioxidant N-isopropyl-N'-phenyl-1,4-phenylenediamine (IPPD). Given the limited specific data on this compound, this guide incorporates findings from studies on related p-phenylenediamine-quinones (PPD-Qs), particularly the extensively researched 6PPD-quinone (6PPD-Q), to infer potential toxicological mechanisms and highlight areas for future research.

Introduction to this compound

IPPD is an organic compound widely used as an antiozonant in rubber products to prevent degradation.[1] Through oxidation, IPPD can be transformed into this compound.[1][2] While the parent compound IPPD is a known human allergen, the toxicological profile of its quinone derivative is not as well-documented.[1] this compound has been detected in environmental samples, including fine particulate matter (PM2.5), indoor dust, and on surfaces, indicating a potential for human exposure.[2][3]

Quantitative Toxicological Data

The available quantitative toxicological data for this compound is limited. The following tables summarize the existing data for this compound and provide a comparative overview with other relevant PPD-quinones, primarily the highly toxic 6PPD-Q.

Table 1: Aquatic Toxicity of this compound and Other PPD-Quinones

| Compound | Species | Exposure Duration | Endpoint | Concentration | Reference |

| This compound | Vibrio fischeri (bacterium) | Not Specified | EC50 | 2.97 mg/L | [2] |

| This compound | Rainbow Trout (Oncorhynchus mykiss) | 96 hours | No Observed Toxicity | Up to 13 µg/L | [4] |

| 6PPD-Q | Coho Salmon (Oncorhynchus kisutch) | 24 hours | LC50 | 80.4 ng/L | [5] |

| 6PPD-Q | Rainbow Trout (Oncorhynchus mykiss) | 96 hours | LC50 | 0.64 µg/L | [2] |

| DPPD-Q | Rainbow Trout (Oncorhynchus mykiss) | 96 hours | No Observed Toxicity | Up to 50 µg/L | [2] |

Table 2: In Vitro Cytotoxicity of PPD-Quinones

| Compound | Cell Line | Exposure Duration | Endpoint | Concentration | Reference |

| This compound | Coho Salmon Cell Line (CSE-119) | Not Specified | No Observed Cytotoxicity | Not Specified | [4] |

| 6PPD-Q | Coho Salmon Cell Line (CSE-119) | Not Specified | EC50 | 16.98 µg/L | [2] |

| 6PPD-Q | Human Liver Cells (L02 and HepG2) | 48 hours | IC50 | Lower than parent 6PPD | [6][7] |

Table 3: Environmental Concentrations of this compound

| Matrix | Location | Median Concentration | Reference |

| Indoor Household Dust | Not Specified | >75% Detection Frequency | [3] |

| Handwipes | Not Specified | 0.205 ng/m² | [3] |

| PM2.5 | Roadside in China | Detected | [2] |

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of toxicological studies. Below are protocols from key studies on PPD-quinones.

3.1. Aquatic Toxicity Testing with Rainbow Trout

-

Test Organism: Juvenile rainbow trout (Oncorhynchus mykiss), size 0.3–0.7 g.

-

Exposure System: 20 L plastic containers with food-grade polyethylene disposable liners, maintained at 15 ± 1 °C for 96 ± 2 hours.

-

Test Concentrations: Nominal concentrations of individual PPD-quinones at 0.2, 0.8, 3, 12, and 50 µg/L. For 6PPD-Q, a concentration of 25 µg/L was also used.

-

Dosing: Spiking ~2 mL of a methanol stock solution into 20 L of water. Control groups received the same volume of the methanol solvent vehicle (0.01%).

-

Replicates: Three replicates were performed for each treatment group, with 10 fish per replicate.

-

Monitoring: Water samples (0.5 mL) were collected at 24-hour intervals to measure the concentrations of PPD-quinones. Dead fish were removed and stored at -80 °C.

-

Analysis: Water samples were mixed with methanol for preservation and analyzed using LC-HRMS.[2]

3.2. In Vitro Cytotoxicity Assay with Coho Salmon Cell Line (CSE-119)

-

Cell Line: Coho salmon cell line CSE-119.

-

Dosing: Cells were dosed with 6PPD-Q and six other synthesized PPD-Q analogs individually.

-

Endpoint: Cytotoxicity was assessed to determine the EC50 value.

-

Outcome for this compound: No cytotoxicity was observed for this compound under the same exposure conditions as 6PPD-Q.[2]

3.3. In Vitro Hepatotoxicity with Human Liver Cell Lines (HepG2)

-

Cell Lines: Human hepatoma (HepG2) cells.

-

Exposure: Cells were exposed to various concentrations of 6PPD and 6PPD-Q for 24 hours.

-

Endpoint: Cell viability was assessed to determine cytotoxicity.[3]

Potential Toxicological Mechanisms and Signaling Pathways

While specific mechanistic studies on this compound are lacking, the broader literature on PPDs and other quinones points to several potential pathways of toxicity.

4.1. Oxidative Stress

A primary mechanism of toxicity for many quinone compounds is the induction of oxidative stress through the generation of reactive oxygen species (ROS). This can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage. Studies on the highly toxic 6PPD-Q have implicated oxidative stress in its toxic effects.[8]

Caption: Proposed pathway of PPD-quinone-induced oxidative stress.

4.2. Mitochondrial Dysfunction

The parent compound of this compound, p-phenylenediamine (PPD), has been shown to cause mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential. This can trigger the intrinsic pathway of apoptosis. As mitochondria are a primary site of ROS production, oxidative stress induced by this compound could directly impact mitochondrial integrity and function.[8]

Caption: PPD-quinone's potential impact on mitochondrial function.

4.3. Inhibition of Cell Survival Signaling Pathways

Research on PPD has demonstrated the downregulation of key cell survival signaling pathways, including NF-κB, mTOR, and Wnt. Inhibition of these pathways can make cells more susceptible to apoptosis. It is plausible that this compound could exert similar effects.[8]

Caption: Inhibition of cell survival pathways by PPD-quinones.

Discussion and Future Directions

The available data suggests that this compound has a significantly lower acute toxicity profile in aquatic organisms compared to the highly scrutinized 6PPD-Q. Studies on rainbow trout and a coho salmon cell line showed no toxic effects of this compound at the tested concentrations.[4] This has led to the suggestion that IPPD could be a safer alternative to 6PPD as a rubber antiozonant.[4]

However, the presence of this compound in the environment and the known toxic properties of quinone compounds warrant further investigation. The potential for chronic toxicity, as well as effects on a wider range of organisms and endpoints, remains largely unknown. The mechanisms of toxicity for PPD-quinones, such as the induction of oxidative stress and mitochondrial dysfunction, are likely shared among this class of compounds, but the specific potency and effects of this compound need to be elucidated.

Future research should focus on:

-

Comprehensive toxicological profiling of this compound: This includes studies on a broader range of species, covering different trophic levels, and assessing various toxicological endpoints (e.g., developmental, reproductive, and neurotoxicity).

-

Mechanistic studies: Investigating the specific molecular mechanisms of this compound toxicity, including its potential to induce oxidative stress, mitochondrial dysfunction, and interfere with signaling pathways in mammalian and other relevant biological systems.

-

Human exposure assessment: More extensive biomonitoring studies are needed to determine the extent of human exposure to this compound and its parent compound, IPPD.

-

Chronic exposure studies: Evaluating the long-term effects of low-level exposure to this compound on both environmental and human health.

Conclusion

This compound is an emerging environmental contaminant with a toxicological profile that is not yet well understood. While current evidence suggests it is less acutely toxic to aquatic life than 6PPD-Q, the potential for other adverse health effects, particularly from chronic exposure, cannot be dismissed. This technical guide provides a summary of the current state of knowledge and a framework for future research to better characterize the risks associated with this compound. The comparative toxicology with other PPD-quinones offers valuable insights into potential mechanisms of action and underscores the need for a more thorough investigation of this compound.

References

An In-depth Technical Guide on the Physical and Chemical Properties of IPPD-Q

Introduction

N-isopropyl-N'-phenyl-p-quinonediimine, commonly known as IPPD-Q, is a quinone transformation product of N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD). IPPD is a widely used antioxidant and antiozonant in the rubber industry, particularly in the manufacturing of tires, to prevent degradation from oxidation and ozone exposure.[1] The oxidation of the central phenylenediamine ring in IPPD leads to the formation of this compound.[1] As a result of tire wear and leaching, IPPD and its derivative this compound are released into the environment, where they have been identified as contaminants of emerging concern in matrices such as fine particulate matter (PM2.5), urban runoff, and wastewater.[2][3][4] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, relevant experimental protocols, and insights into its mechanism of action for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-[(1-methylethyl)amino]-5-(phenylamino)-2,5-cyclohexadiene-1,4-dione | [4] |

| Synonyms | N-Isopropyl-N'-phenyl-p-phenylenediamine-quinone | [4] |

| CAS Number | 68054-73-9 | [4] |

| Molecular Formula | C₁₅H₁₆N₂O₂ | [4][5] |

| Molecular Weight | 256.3 g/mol | [4][5] |

| Appearance | Solid | [4] |

| Solubility | Acetonitrile: 0.1-1 mg/mL (Slightly soluble)DMSO: 1-10 mg/mL (Sparingly soluble) | [4] |

| Stability | Stable for ≥ 4 years when stored at -20°C. | [4] |

| Storage Conditions | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years). | [5] |

Table 2: Physicochemical Properties of Parent Compound, IPPD

| Property | Value | Source(s) |

| IUPAC Name | N¹-Phenyl-N⁴-(propan-2-yl)benzene-1,4-diamine | [1][6] |

| CAS Number | 101-72-4 | [6] |

| Molecular Formula | C₁₅H₁₈N₂ | [6] |

| Molecular Weight | 226.32 g/mol | [6] |

| Appearance | Dark grey to black flakes | [6] |

| Melting Point | 72-76 °C | [7][8] |

| Boiling Point | 161 °C at 1 mmHg | [7][8] |

| Density | 1.04 - 1.17 g/cm³ at 25°C | [6][7][9] |

| Water Solubility | <0.1 g/100 mL at 18 °C | [10] |

Chemical Reactivity, Stability, and Analysis

This compound is formed from the oxidation of IPPD, a reaction that occurs in the environment, notably through interaction with ozone.[1] Compared to its parent compound, this compound exhibits greater stability in aqueous systems, with a longer environmental half-life.[3] The primary metabolic pathway for this compound in biological systems is hydroxylation.[4]

For analytical purposes, this compound is most commonly identified and quantified using mass spectrometry. In tandem mass spectrometry (MS/MS), asymmetric quinones like this compound typically exhibit fragmentation at their side chains. This results in characteristic product ions, such as a common ion at m/z 215.0815 resulting from the loss of a C₃H₆ moiety, and another key product ion at m/z 170.0600, which serves as a "universal" marker for several p-phenylenediamine quinones.[6]

Experimental Protocols

Synthesis of p-Phenylenediamine Quinones (General Protocol)

The synthesis of this compound and related p-phenylenediamine quinones is generally achieved through a process involving sequential Michael additions, followed by an oxidation step to form the quinone structure.[4]

Methodology:

-

Purification of Reactant: Benzoquinone is purified, typically via recrystallization from a solvent like dichloromethane (DCM).[4]

-

Sequential Michael Additions: The synthesis proceeds through two sequential Michael addition reactions. First, a mono-substituted product (e.g., 2-anilino-1,4-benzoquinone) is formed by reacting benzoquinone with an amine (e.g., aniline).

-

Second Addition and Oxidation: The mono-substituted intermediate is then reacted with a second, corresponding alkylamine (e.g., isopropylamine) to generate the asymmetrically substituted p-phenylenediamine core. This is followed by oxidation back to the quinone.[4]

-

Purification and Characterization: The final product is purified and its identity and purity are confirmed using analytical techniques such as ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry.[11]

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the standard method for the sensitive and selective quantification of this compound in complex environmental and biological matrices.

Methodology:

-

Sample Preparation: The sample (e.g., water, sediment extract, urine) is prepared, often involving spiking with a known amount of an isotopically labeled internal standard (e.g., d₅-6PPD-Q) to ensure accuracy.[4] Extraction is typically performed using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[10]

-

Chromatographic Separation: The extract is injected into a high-performance liquid chromatography (HPLC) system. Separation is achieved on a reverse-phase column, commonly a C18 column. A gradient elution is employed, using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).[12]

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer, typically operated in positive electrospray ionization (ESI+) mode. Detection is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for this compound and its internal standard are monitored for high selectivity and sensitivity.[12]

-

Quantification: The concentration of this compound is determined by calculating the ratio of the peak area of the native analyte to that of the internal standard and comparing this ratio against a calibration curve.

Mechanism of Action and Signaling Pathways

The toxicity of p-phenylenediamine quinones is often linked to their ability to undergo redox cycling, a process that generates reactive oxygen species (ROS) such as superoxide anions. This can overwhelm cellular antioxidant defenses, leading to oxidative stress and subsequent damage to critical biomolecules like lipids, proteins, and DNA.[5]

Recent network toxicology and molecular docking studies have provided more specific insights into the potential mechanisms of this compound-induced toxicity. These studies identified several key proteins as potential binding targets for this compound: SRC (Proto-oncogene tyrosine-protein kinase Src), EGFR (Epidermal Growth Factor Receptor), CASP3 (Caspase-3), and MTOR (Mechanistic Target of Rapamycin).[1] The binding energies were calculated to be -6.7, -6.7, -6.1, and -6.8 kcal·mol⁻¹, respectively, suggesting spontaneous binding.[1] These target proteins are crucial nodes in a wide range of cellular signaling pathways, including those related to cell growth, proliferation, apoptosis, and cancer.[1] This suggests that the toxic effects of this compound may be mediated through the disruption of these fundamental cellular processes.

References

- 1. Network Toxicology and Molecular Docking to Elucidate the Mechanisms of Intestinal Toxicity Induced by P-Phenylenediamine Antioxidants and Their Quinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Physicochemical properties of tire-derived para-phenylenediamine quinones - a comparison of experimental and computational approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. N-isopropyl-N'-phenyl-p-phenylenediamine | C15H18N2 | CID 7573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Isopropyl-N'-phenyl-p-phenylenediamine, 95% | CAS 101-72-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. N-Isopropyl-N'-phenyl-1,4-phenylenediamine CAS#: 101-72-4 [amp.chemicalbook.com]

- 9. ezview.wa.gov [ezview.wa.gov]

- 10. echemi.com [echemi.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Physicochemical properties of tire-derived para-phenylenediamine quinones – a comparison of experimental and computational approaches - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to IPPD-Q: Chemical Identity, Synthesis, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-isopropyl-N'-phenyl-p-quinonediimine (IPPD-Q), a quinone transformation product of the widely used rubber antioxidant N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD). This document consolidates key chemical identifiers, outlines detailed experimental protocols for its synthesis and toxicological assessment, and presents quantitative data in a structured format for ease of reference.

Core Chemical Identifiers

This compound is an oxidized derivative of IPPD, an antiozonant used to protect rubber products from degradation.[1] Its chemical identity is defined by a range of identifiers crucial for research and regulatory purposes.

| Identifier | Value | Reference |

| CAS Number | 68054-73-9 | [1] |

| Synonyms | N-Isopropyl-N'-phenyl-p-phenylenediamine-quinone | [1] |

| Molecular Formula | C₁₅H₁₆N₂O₂ | [1] |

| Molecular Weight | 256.3 g/mol | [1] |

| IUPAC Name | 2-[(1-methylethyl)amino]-5-(phenylamino)-2,5-cyclohexadiene-1,4-dione | [1] |

| InChI Key | ZQAFKGDWLSVTRI-UHFFFAOYSA-N | [1] |

| SMILES | O=C1C=C(C(C=C1NC2=CC=CC=C2)=O)NC(C)C | [1] |

Synthesis of this compound

The synthesis of this compound and other p-phenylenediamine-quinones (PPD-Qs) can be achieved through the oxidation of the corresponding p-phenylenediamine precursor. A general and adaptable method involves sequential Michael additions followed by oxidation.

Experimental Protocol: Synthesis of p-Phenylenediamine-Quinones

This protocol is adapted from established methods for the synthesis of various PPD-quinones and can be applied to the synthesis of this compound.

Materials:

-

p-Benzoquinone

-

N-isopropylaniline (for this compound synthesis)

-

Aniline

-

Dichloromethane (DCM)

-

Methanol

-

Appropriate solvents for purification (e.g., column chromatography)

Procedure:

-

Purification of Starting Material: p-Benzoquinone is purified by recrystallization from dichloromethane (DCM) to ensure high purity.

-

Mono-substituted Product Formation: The first step involves the formation of the mono-substituted product, 2-anilino-1,4-benzoquinone. This is a crucial intermediate for the subsequent addition of the second amino group.

-

Second Michael Addition: The mono-substituted intermediate is then reacted with the corresponding alkylamine (in this case, N-isopropylaniline for this compound) to generate the disubstituted product.

-

Oxidation: The resulting hydroquinone is oxidized back to the quinone to yield the final PPD-quinone product.

-

Purification: The crude product is purified using techniques such as column chromatography to obtain the desired PPD-quinone with high purity.

-

Characterization: The final product's identity and purity are confirmed using analytical techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Analytical Methodologies

The accurate quantification of this compound in various environmental and biological matrices is critical for exposure and toxicological assessments. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for this purpose.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound in water samples.

Sample Preparation:

-

Spiking: Spike the water sample with a known amount of an isotopically labeled internal standard (e.g., d5-6PPD-Q) to correct for matrix effects and variations in extraction efficiency.

-

Extraction: For solid samples like sediment or tissue, an extraction step using a suitable solvent (e.g., acetonitrile, dichloromethane) is necessary. This is often followed by a clean-up step using solid-phase extraction (SPE). For water samples, a direct injection or a pre-concentration step may be employed.

-

Solvent Exchange: The extract is often evaporated to dryness under a gentle stream of nitrogen and reconstituted in a solvent compatible with the LC mobile phase.

LC-MS/MS Conditions:

-

Chromatographic Column: A C18 reversed-phase column is typically used for the separation of PPD-quinones.

-

Mobile Phase: A gradient elution with a mixture of water containing a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Mass Spectrometry: The mass spectrometer is operated in positive ion mode using Multiple Reaction Monitoring (MRM). At least two specific precursor-to-product ion transitions should be monitored for both the native this compound and the isotopically labeled internal standard to ensure accurate identification and quantification.

Quantification:

The concentration of this compound is determined by calculating the ratio of the peak area of the native analyte to the peak area of the isotopically labeled internal standard. This ratio is then compared to a calibration curve prepared with known concentrations of this compound and the internal standard.

Toxicological Profile

This compound, like other PPD-quinones, has been shown to exhibit toxicity to aquatic organisms. The available data on its acute toxicity are summarized below.

| Test Organism | Duration | Endpoint | Value | Reference |

| Vibrio fischeri (aquatic bacterium) | Not Specified | EC₅₀ | 2.97 mg/L | [2] |

| Rainbow Trout (Oncorhynchus mykiss) | 96 hours | LC₅₀ | > 13 µg/L (No toxicity observed at the highest concentration tested) | [3] |

Experimental Protocol: Acute Toxicity Testing with Vibrio fischeri

This protocol is based on the standardized bioluminescence inhibition assay.

Principle:

The metabolic activity of the marine bacterium Vibrio fischeri is directly proportional to its light production. Inhibition of this light emission upon exposure to a substance indicates toxicity.

Procedure:

-

Bacterial Suspension: Rehydrate freeze-dried Vibrio fischeri bacteria in a suitable diluent (e.g., 2% NaCl solution).

-

Test Concentrations: Prepare a series of dilutions of the this compound test sample.

-

Exposure: Expose the bacterial suspension to the various concentrations of this compound. A control sample with only the diluent is also prepared.

-

Incubation: Incubate the samples for a defined period (e.g., 5, 15, or 30 minutes) at a constant temperature (e.g., 15°C).

-

Luminescence Measurement: Measure the light output of the bacteria using a luminometer.

-

Data Analysis: Calculate the percentage of luminescence inhibition for each concentration relative to the control. Determine the EC₅₀ (the concentration that causes a 50% reduction in light emission) using a dose-response model.

Experimental Protocol: Acute Fish Toxicity Test (adapted from OECD Guideline 203)

This protocol outlines the key steps for assessing the acute toxicity of this compound to fish.

Test Organism:

-

Rainbow trout (Oncorhynchus mykiss) or other suitable fish species.

Test Conditions:

-

Exposure Duration: 96 hours.

-

Test Type: Semi-static or flow-through to maintain stable concentrations of the test substance.

-

Test Concentrations: A geometric series of at least five concentrations and a control group.

-

Replicates: At least two replicates per concentration.

-

Loading: A specified number of fish per unit volume of test solution.

Procedure:

-

Acclimation: Acclimate the fish to the test conditions for a sufficient period before the start of the test.

-

Test Solution Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol) due to its low aqueous solubility. Prepare the final test concentrations by diluting the stock solution in the test water.

-

Exposure: Introduce the fish to the test chambers containing the different concentrations of this compound and the control.

-

Observations: Record mortality and any sublethal effects (e.g., changes in behavior, appearance) at 24, 48, 72, and 96 hours.

-

Water Quality: Monitor water quality parameters (e.g., temperature, pH, dissolved oxygen) regularly.

-

Data Analysis: Calculate the LC₅₀ (the concentration that is lethal to 50% of the test organisms) and its 95% confidence limits for each observation period using appropriate statistical methods.

Mechanism of Toxicity: Oxidative Stress and Signaling Pathways

The toxicity of quinone compounds is often attributed to their ability to induce oxidative stress through the generation of reactive oxygen species (ROS). This can lead to cellular damage to lipids, proteins, and DNA. A key signaling pathway involved in the cellular response to oxidative stress is the Keap1-Nrf2 pathway. While specific studies on the this compound mechanism are limited, the general mechanism for quinone-induced toxicity provides a strong model.

The Keap1-Nrf2 Signaling Pathway

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. When cells are exposed to oxidative stress, such as that induced by quinones, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription and a protective cellular response.

Caption: Proposed Keap1-Nrf2 signaling pathway activated by this compound-induced oxidative stress.

Experimental Workflow for Assessing Oxidative Stress

References

An In-depth Technical Guide on the Discovery and Research of IPPD-Q

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-isopropyl-N'-phenyl-p-phenylenediamine quinone (IPPD-Q) is a quinone derivative of the rubber antioxidant N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD). Initially identified as a transformation product of IPPD, this compound has emerged as an environmental contaminant of growing concern. This technical guide provides a comprehensive overview of the discovery, history, and ongoing research of this compound, with a focus on its environmental presence, toxicological effects, and mechanisms of action. Detailed experimental protocols for its synthesis, detection, and toxicological assessment are provided, along with a summary of key quantitative data. Furthermore, this guide visualizes the current understanding of this compound's impact on cellular signaling pathways through detailed diagrams.

Discovery and History

The history of this compound is intrinsically linked to its parent compound, IPPD, a widely used antiozonant in the rubber industry, particularly for tires. The synthesis of N-substituted-N'-phenyl-p-phenylenediamines has been established for decades. The oxidation of p-phenylenediamine derivatives to their corresponding quinones is a known chemical transformation.

While the exact first synthesis of this compound is not prominently documented in readily available literature, its identification as an environmental contaminant is more recent. The widespread use of IPPD in tires and its subsequent release into the environment through tire wear and degradation led to the discovery of its oxidized form, this compound, in various environmental compartments. Research into the environmental fate of p-phenylenediamine antioxidants, spurred by the discovery of the high toxicity of a related compound, 6PPD-quinone (6PPD-Q), has intensified the investigation of this compound.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₅H₁₆N₂O₂ |

| Molecular Weight | 256.3 g/mol |

| CAS Number | 68054-73-9[1] |

| Appearance | Solid |

| Solubility | Acetonitrile: Slightly soluble (0.1-1 mg/ml), DMSO: Sparingly soluble (1-10 mg/ml)[1] |

Environmental Presence and Concentrations

This compound has been detected in various environmental matrices globally, indicating its widespread distribution. Its presence is often associated with urban and industrial areas with high traffic volumes.

| Environmental Matrix | Location | Concentration Range |

| PM2.5 | Guangzhou, China | Median: 1830 pg/m³ (total PPD-Qs) |

| PM2.5 | Taiyuan, China | Median: 5040 pg/m³ (total PPD-Qs) |

| Roadside Soil | Hong Kong | Median of total PPD-Qs: 395 ng/g |

| Urban River Sediments | Pearl River Delta, China | Median of total PPDs and PPD-Qs: 39.7 and 15.2 ng/g, respectively[2] |

| Estuary Sediments | Pearl River Estuary, China | Median of total PPDs and PPD-Qs: 14.0 and 5.85 ng/g, respectively[2] |

| Coastal Sediments | South China Sea | Median of total PPDs and PPD-Qs: 9.47 and 2.97 ng/g, respectively[2] |

| Deep-Sea Sediments | South China Sea | Median of total PPDs and PPD-Qs: 5.24 and 3.96 ng/g, respectively[2] |

| Indoor Dust | China | Median: 0.804 ng/g[3] |

| Handwipes | China | Median: 0.205 ng/m²[3] |

| Human Urine | Taizhou, China | Predominantly detected |

Toxicology and Mechanism of Action

This compound exhibits toxicity to various organisms and cell types. Research into its mechanisms of action has highlighted its ability to induce oxidative stress and interfere with crucial cellular signaling pathways.

Aquatic and In Vitro Toxicity

| Organism/Cell Line | Endpoint | Value | Reference |

| Vibrio fischeri | EC50 | 2.97 mg/L[1] | [1] |

| Rainbow Trout (Oncorhynchus mykiss) | 96h LC50 | No toxicity observed up to 13 µg/L[4] | [4] |

| Coho Salmon Embryo Cell Line (CSE-119) | EC50 | No cytotoxicity observed | [4] |

It is important to note that while this compound itself has not shown high acute toxicity to fish in the studies cited, its parent compound, IPPD, has a 96-hour LC50 of 0.34 mg/L for Rainbow trout[5]. The potential for long-term and sublethal effects of this compound requires further investigation.

Molecular Mechanisms of Toxicity

4.2.1. Oxidative Stress

Similar to other quinones, this compound is believed to induce oxidative stress by participating in redox cycling, leading to the generation of reactive oxygen species (ROS). This can result in cellular damage, including lipid peroxidation and DNA damage.

4.2.2. Interaction with Cellular Signaling Pathways

Studies have suggested that this compound can interfere with several key signaling pathways:

-

mTOR, Src, and EGFR Signaling: Molecular docking studies have indicated that this compound can bind to proteins such as mTOR, Src, and EGFR. This binding may disrupt their normal function, potentially affecting cell growth, proliferation, and survival.

-

Caspase-3 Activation and Apoptosis: this compound's interaction with key signaling molecules may lead to the activation of apoptotic pathways. Caspase-3 is a key executioner caspase in apoptosis, and its activation is a hallmark of programmed cell death.

-

Endothelial-to-Mesenchymal Transition (EndMT): Research on related PPD-quinones suggests a potential role in inducing EndMT. This process, where endothelial cells lose their characteristic properties and acquire a mesenchymal phenotype, can be triggered by pathways such as TGF-β signaling.

Key Experimental Protocols

Synthesis of this compound

Principle: The synthesis of this compound can be achieved through the oxidation of IPPD. A common method involves a two-step process: the Michael addition of aniline to benzoquinone, followed by a second Michael addition of isopropylamine and subsequent oxidation.

Protocol:

-

Synthesis of 2-anilino-1,4-benzoquinone:

-

Dissolve benzoquinone in a suitable solvent (e.g., ethanol).

-

Add aniline dropwise to the solution while stirring at room temperature.

-

Continue stirring for several hours until the reaction is complete (monitored by TLC).

-

Isolate the product by filtration and purify by recrystallization.

-

-

Synthesis of this compound:

-

Dissolve the 2-anilino-1,4-benzoquinone in a solvent (e.g., ethanol).

-

Add isopropylamine to the solution and stir.

-

The reaction mixture is then subjected to oxidation, which can occur spontaneously in the presence of air or be facilitated by an oxidizing agent.

-

Purify the resulting this compound using column chromatography.

-

Detection and Quantification by HPLC-MS/MS

Principle: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the detection and quantification of this compound in environmental and biological samples.

Protocol:

-

Sample Preparation:

-

Water Samples: Perform solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.

-

Solid Samples (Soil, Sediment, Dust): Use pressurized liquid extraction (PLE) or ultrasonic extraction with a suitable solvent mixture (e.g., acetone/hexane).

-

Biological Tissues: Employ a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by cleanup steps.

-

-

HPLC Separation:

-

Use a C18 reversed-phase column.

-

Employ a gradient elution with a mobile phase consisting of water with a modifier (e.g., formic acid or ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

-

-

MS/MS Detection:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for this compound for enhanced selectivity and sensitivity.

-

Quantify using an internal standard method with an isotopically labeled analog of this compound or a structurally similar compound.

-

Vibrio fischeri Acute Toxicity Test

Principle: This bioassay measures the acute toxicity of a substance by quantifying the inhibition of light emission from the bioluminescent bacterium Vibrio fischeri.

Protocol:

-

Bacterial Culture: Rehydrate freeze-dried Vibrio fischeri according to the manufacturer's instructions.

-

Test Solutions: Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO) and then in the assay medium (e.g., 2% NaCl solution).

-

Exposure: Add the bacterial suspension to the test solutions and a control (medium with solvent only).

-

Incubation: Incubate the mixtures at a constant temperature (e.g., 15°C) for a specified period (e.g., 15 or 30 minutes).

-

Luminescence Measurement: Measure the light output of each sample using a luminometer.

-

Data Analysis: Calculate the percentage of luminescence inhibition for each concentration relative to the control. Determine the EC50 value (the concentration causing 50% inhibition) using a dose-response curve.

Molecular Docking with AutoDock Vina

Principle: Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Protocol:

-

Preparation of Receptor and Ligand:

-

Obtain the 3D structure of the target protein (receptor) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning partial charges.

-

Generate the 3D structure of this compound (ligand) and optimize its geometry. Define rotatable bonds.

-

-

Grid Box Generation: Define a grid box that encompasses the binding site of the receptor.

-

Docking Simulation: Run the AutoDock Vina software, providing the prepared receptor and ligand files and the grid parameters as input. The software will perform a conformational search to find the best binding poses.

-

Analysis of Results: Analyze the docking results to identify the binding poses with the lowest binding energy (highest affinity). Visualize the interactions between the ligand and the receptor to understand the binding mode.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathways of this compound Toxicity

Caption: Proposed signaling pathways affected by this compound, leading to cellular stress and toxicity.

Experimental Workflow for this compound Analysis

Caption: A generalized workflow for the extraction and analysis of this compound from environmental samples.

Future Research Directions

While significant progress has been made in understanding the environmental presence and potential toxicity of this compound, several knowledge gaps remain. Future research should focus on:

-

Comprehensive Toxicological Profiling: Conducting long-term and multi-generational studies to assess the chronic effects of this compound on a wider range of organisms.

-

Elucidation of Signaling Pathways: Detailed mechanistic studies are needed to fully understand how this compound interacts with and disrupts cellular signaling cascades.

-

Human Health Risk Assessment: Investigating the potential for human exposure to this compound through various routes and assessing the associated health risks.

-

Development of Mitigation Strategies: Exploring methods to reduce the formation and release of this compound into the environment.

Conclusion

This compound is an emerging environmental contaminant with the potential to cause adverse effects in ecosystems and potentially human health. This technical guide has summarized the current state of knowledge regarding its discovery, environmental distribution, toxicity, and mechanisms of action. The provided experimental protocols and visualized workflows serve as a resource for researchers in this field. Continued research is crucial to fully understand the risks associated with this compound and to develop effective strategies for its management.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Widespread Occurrence and Transport of p-Phenylenediamines and Their Quinones in Sediments across Urban Rivers, Estuaries, Coasts, and Deep-Sea Regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

An In-depth Technical Guide to IPPD-Q: A p-Phenylenediamine Quinone Derivative

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isopropyl-N'-phenyl-p-phenylenediamine quinone (IPPD-Q) is a quinone derivative formed from the oxidation of N-Isopropyl-N'-phenyl-p-phenylenediamine (IPPD), a widely used antioxidant in the rubber industry.[1] While IPPD is recognized for its protective properties against ozone and oxidative degradation, its transformation product, this compound, has garnered scientific interest due to its environmental presence and distinct biological activities. This compound has been identified in fine particulate matter (PM2.5) and human urine, indicating widespread environmental distribution and human exposure.[1][2] This technical guide provides a comprehensive overview of the chemical properties, biological activity, and toxicological profile of this compound, along with detailed experimental protocols and proposed mechanisms of action.

Chemical and Physical Properties

This compound is a p-phenylenediamine quinone (PPD-Q) with the formal name 2-[(1-methylethyl)amino]-5-(phenylamino)-2,5-cyclohexadiene-1,4-dione.[1] Its chemical structure and properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₅H₁₆N₂O₂ | [1][3] |

| Molecular Weight | 256.3 g/mol | [1][3] |

| CAS Number | 68054-73-9 | [1][3] |

| Appearance | Solid | [1] |

| Solubility | Acetonitrile: Slightly soluble (0.1-1 mg/ml), DMSO: Sparingly soluble (1-10 mg/ml) | [1] |

| SMILES | O=C1C=C(C(C=C1NC2=CC=CC=C2)=O)NC(C)C | [1][3] |

| InChI Key | ZQAFKGDWLSVTRI-UHFFFAOYSA-N | [1][3] |

Biological Activity and Toxicology

The biological effects of this compound have been primarily investigated in the context of its aquatic toxicity and its potential to induce cellular stress.

Aquatic Toxicity

This compound has demonstrated toxicity to various aquatic organisms. Notably, it is toxic to the marine bacterium Vibrio fischeri, a common model for ecotoxicological studies.[1] In comparative studies with other p-phenylenediamine quinones, this compound has shown lower acute toxicity to rainbow trout (Oncorhynchus mykiss) than the more notorious 6PPD-quinone (6PPD-Q).[4]

Table 1: Acute Toxicity of this compound in Aquatic Organisms

| Test Organism | Endpoint | Value | Reference |

| Vibrio fischeri | EC₅₀ | 2.97 mg/L | [1] |

| Oncorhynchus mykiss (Rainbow Trout) | 96-hour LC₅₀ | > 13 µg/L | [4] |

Proposed Mechanism of Action and Signaling Pathways

While the precise molecular mechanisms of this compound's toxicity are still under investigation, a network toxicology study has predicted potential interactions with key cellular signaling pathways. This computational analysis suggests that this compound may exert its effects by targeting several proteins, including SRC, EGFR, CASP3, and MTOR. The study posits that these interactions could lead to the dysregulation of critical pathways such as the MAPK and calcium signaling pathways.[5]

Below is a diagram illustrating the proposed signaling pathways potentially affected by this compound.

References

- 1. Network Toxicology and Molecular Docking to Elucidate the Mechanisms of Intestinal Toxicity Induced by P-Phenylenediamine Antioxidants and Their Quinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The oxidation of p-phenylenediamine, an ingredient used for permanent hair dyeing purposes, leads to the formation of hydroxyl radicals: Oxidative stress and DNA damage in human immortalized keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biotoxicity.com [biotoxicity.com]

- 5. mdpi.com [mdpi.com]

Biological Pathways Affected by N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine quinone (6PPD-Q) Exposure: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine quinone (6PPD-Q) is a highly toxic transformation product of the rubber antiozonant 6PPD, commonly found in tire wear particles. Its prevalence in the environment, particularly in aquatic ecosystems, and its detection in human biofluids have raised significant concerns about its potential health impacts.[1][2] This technical guide provides an in-depth overview of the known biological pathways affected by 6PPD-Q exposure. Through a comprehensive review of transcriptomic, proteomic, metabolomic, and toxicological studies, this document outlines the molecular mechanisms of 6PPD-Q toxicity. Key affected pathways include DNA damage and repair, oxidative stress, metabolic dysregulation, endocrine disruption, and immunotoxicity. Detailed experimental protocols and quantitative data from seminal studies are presented to facilitate further research and the development of potential therapeutic or mitigation strategies.

Introduction

N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) is an essential additive in rubber products, particularly tires, where it prevents degradation from ozone and oxidation.[3] However, the reaction of 6PPD with atmospheric ozone produces N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine quinone (6PPD-Q), a compound that has been identified as a potent environmental toxicant.[2][3] Initially recognized for causing acute mortality in coho salmon, subsequent research has revealed a broad range of toxic effects across various organisms, including genotoxicity, neurotoxicity, and hepatotoxicity.[3][4][5][6] Understanding the specific biological pathways disrupted by 6PPD-Q is critical for assessing its risk to human health and developing strategies to counteract its effects. This guide synthesizes the current knowledge on the cellular and molecular impacts of 6PPD-Q exposure.

Genotoxicity and DNA Damage Pathways

A primary mechanism of 6PPD-Q toxicity involves its ability to damage genetic material. Studies have shown that 6PPD-Q can form adducts with DNA, which are lesions that can lead to mutations and genomic instability if not repaired.[7][8]

DNA Adduct Formation

6PPD-Q has been shown to react with deoxyguanosine, a building block of DNA, to form 3-hydroxy-1, N2-6PPD-etheno-2'-deoxyguanosine (6PPDQ-dG) adducts.[7][8] The formation of these adducts has been observed in vitro and in vivo in both mammalian cells and aquatic organisms.[7][9] The presence of these adducts can physically block the DNA replication and transcription machinery, leading to cell cycle arrest and apoptosis.

Oxidative DNA Damage

In addition to direct adduct formation, 6PPD-Q exposure can induce oxidative stress, leading to the formation of reactive oxygen species (ROS) that can damage DNA.[6][10] A common biomarker for oxidative DNA damage is the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG), which has been observed to increase in cells treated with 6PPD-Q.[9]

Quantitative Data on Genotoxicity

The following table summarizes quantitative findings related to the genotoxic effects of 6PPD-Q.

| Cell Line/Organism | Exposure Concentration | Endpoint Measured | Result | Reference |

| Human BEAS-2B Cells | 20 ng/mL | 8-OHdG Levels | Significant increase | [9] |

| Human BEAS-2B Cells | 40 ng/mL | 8-OHdG Levels | Significant increase | [9] |

| Mammalian Cells (unspecified) | Various | 6PPDQ-dG Adduct Formation | Positive correlation with concentration | [7] |

| Chlamydomonas reinhardtii | Various | 6PPDQ-dG Adduct Formation | Positive correlation with concentration | [8] |

Experimental Protocol: DNA Adduct Measurement by UPLC-ESI-MS/MS

This protocol describes the methodology for detecting and quantifying 6PPDQ-dG adducts in genomic DNA.

-

Genomic DNA Extraction: Isolate genomic DNA from 6PPD-Q-treated cells or tissues using a standard phenol-chloroform extraction method or a commercial DNA isolation kit.

-

DNA Digestion: Digest 50-100 µg of genomic DNA to nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase at 37°C for 24 hours.

-

Solid-Phase Extraction (SPE) Cleanup: Purify the digested nucleoside sample using a C18 SPE cartridge to remove salts and other interfering substances. Elute the nucleosides with methanol.

-

UPLC-ESI-MS/MS Analysis:

-

Chromatographic Separation: Inject the purified sample onto a C18 UPLC column. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry Detection: Analyze the eluent using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific mass transition for the 6PPDQ-dG adduct.

-

-

Quantification: Generate a standard curve using synthesized 6PPDQ-dG standards of known concentrations. Quantify the amount of adduct in the samples by comparing their peak areas to the standard curve.

Experimental workflow for DNA adduct analysis.

Metabolic Pathway Dysregulation

6PPD-Q exposure significantly perturbs various metabolic pathways, particularly in the liver, a primary site of detoxification.

Lipid and Carbohydrate Metabolism

In zebrafish, both 6PPD and 6PPD-Q were found to induce hepatotoxicity by disrupting lipid and carbohydrate metabolism.[11] Transcriptomic analysis revealed the downregulation of peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of lipid metabolism and inflammation.[11] This disruption can lead to an imbalance in energy homeostasis and the accumulation of lipids in the liver.

Amino Acid Metabolism

Metabolomic studies in human liver cell lines (L02) have shown that 6PPD-Q exposure alters pathways related to the biosynthesis and metabolism of aromatic amino acids, specifically phenylalanine, tyrosine, and tryptophan.[6] These amino acids are precursors to various essential biomolecules, including neurotransmitters and hormones, and their dysregulation can have widespread physiological consequences.

Quantitative Data on Metabolic Effects

| Organism/Cell Line | Exposure Concentration | Affected Pathway | Key Gene/Metabolite Change | Reference |

| Zebrafish (Liver) | Environmentally relevant | Lipid & Carbohydrate Metabolism | PPARγ downregulated | [11] |

| Human L02 Cells | Not specified | Phenylalanine, Tyrosine, Tryptophan Biosynthesis | Altered metabolite levels | [6] |

| Human HepG2 Cells | 50-60 µg/L | Metabolic Pathways | Benchmark Dose (BMD) calculated | [1] |

Signaling Pathway: PPARγ Disruption

The following diagram illustrates the proposed mechanism of 6PPD-Q-induced hepatotoxicity through the disruption of the PPARγ signaling pathway.

6PPD-Q disrupts PPARγ signaling, leading to hepatotoxicity.

Oxidative Stress and Immune Response

A recurring theme in 6PPD-Q toxicology is the induction of oxidative stress, which occurs when there is an imbalance between the production of ROS and the cell's ability to detoxify these reactive intermediates.

ROS Production and Antioxidant Depletion

Exposure to 6PPD-Q has been shown to increase the production of ROS in human liver cells and black-spotted frogs.[6][10] This is often accompanied by a decrease in the levels and activity of key antioxidant enzymes, such as catalase (CAT) and glutathione peroxidase (GSH-Px), leading to a compromised cellular defense system.[10]

Inflammatory Response

The oxidative stress induced by 6PPD-Q can trigger inflammatory pathways. In zebrafish, exposure led to elevated expression of pro-inflammatory cytokines like TNF-α and IL-6.[11] In human Caco-2 cells, transcriptomic analysis identified the systemic lupus erythematosus pathway as being significantly affected, suggesting a potential link to autoimmune-like inflammatory responses.[1]

Quantitative Data on Oxidative Stress and Immunity

| Organism/Cell Line | Exposure Concentration | Endpoint Measured | Result | Reference |

| Black-Spotted Frog (Liver) | Environmental levels | CAT Levels | Significantly reduced | [10] |

| Black-Spotted Frog (Liver) | Environmental levels | GSH-Px Levels | Significantly reduced | [10] |

| Human L02 Cells | Not specified | ROS Production | Excessive ROS production induced | [6] |

| Zebrafish (Liver) | Environmentally relevant | TNF-α Expression | Elevated | [11] |

| Zebrafish (Liver) | Environmentally relevant | IL-6 Expression | Elevated | [11] |

| Human Caco-2 Cells | 9.7-18 µg/L | Systemic Lupus Erythematosus Pathway | Benchmark Dose (BMD) calculated | [1] |

Endocrine and Signaling Pathway Disruption

Recent studies have highlighted the potential for 6PPD-Q to interfere with critical cellular signaling pathways, including those involved in development and homeostasis.

Insulin Signaling Pathway

In the nematode Caenorhabditis elegans, exposure to environmentally relevant concentrations of 6PPD-Q was found to shorten both lifespan and healthspan.[12] The underlying mechanism was linked to the dysregulation of the insulin signaling pathway, a highly conserved pathway that controls metabolism, growth, and longevity.[12] Specifically, 6PPD-Q exposure appeared to activate the DAF-2 insulin-like receptor, which in turn inhibits the DAF-16/FOXO transcription factor, a key regulator of stress resistance and longevity.[12]

Estrogen Signaling Pathway

In zebrafish, RNA sequencing identified the estrogen signaling pathway as one of the key pathways affected by 6PPD-Q exposure. Differentially expressed genes included heat shock proteins (hsp90aa1.1 and hsp90aa1.2) that are known to be involved in the proper folding and function of the estrogen receptor.[5] Disruption of this pathway can have significant impacts on development and reproduction.

Signaling Pathway: Insulin Signaling in C. elegans

The diagram below illustrates how 6PPD-Q exposure affects the insulin signaling pathway in C. elegans.

6PPD-Q activates the insulin signaling pathway, leading to toxicity.

Conclusion and Future Directions

The research reviewed in this guide clearly demonstrates that 6PPD-Q is a multi-pathway toxicant with the potential to adversely affect a wide range of biological processes. The formation of DNA adducts, induction of oxidative stress, and disruption of key metabolic and signaling pathways are central to its mechanism of toxicity. While significant progress has been made, particularly through the application of 'omics' technologies, further research is needed. Key areas for future investigation include elucidating the complete toxicokinetics and toxicodynamics of 6PPD-Q in mammals, identifying all its metabolic products, and understanding the long-term consequences of chronic, low-level exposure. This knowledge will be vital for accurate human health risk assessment and for guiding the development of safer alternatives to 6PPD in industrial applications.

References

- 1. Transcriptomic points of departure for 6PPD-Quinone derived from human Caco-2 and HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6PPD-Quinone [ntp.niehs.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A Review of N-(1,3-Dimethylbutyl)- N'-phenyl- p-Phenylenediamine (6PPD) and Its Derivative 6PPD-Quinone in the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A transcriptomics-based analysis of mechanisms involved in the neurobehavioral effects of 6PPD-quinone on early life stages of zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A new toxicity mechanism of N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine quinone: Formation of DNA adducts in mammalian cells and aqueous organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 9. researchgate.net [researchgate.net]

- 10. Transcriptomic and Proteomic Insights into 6PPD/6PPD-Q Induced Oxidative Stress in Black-Spotted Frogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chronic toxicity mechanisms of 6PPD and 6PPD-Quinone in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exposure to 6-PPD Quinone at Environmentally Relevant Concentrations Inhibits Both Lifespan and Healthspan in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of IPPD-Quinone in Aqueous Samples

Introduction

N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) is a widely used antioxidant in tires to prevent degradation from ozone and oxidation. Its transformation product, N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine-quinone (IPPD-Q or 6PPD-Q), has been identified as a potent toxicant to certain aquatic species, such as coho salmon.[1][2] The occurrence of this compound in stormwater runoff and surface waters, even at nanogram-per-liter concentrations, presents a significant risk to aquatic ecosystems.[3][4] Therefore, accurate and sensitive analytical methods are crucial for monitoring its presence and understanding its environmental fate.

This document provides detailed application notes and protocols for the detection and quantification of this compound in various water matrices. The primary analytical technique discussed is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[5][6] Protocols for sample preparation, including direct injection, liquid-liquid extraction (LLE), and solid-phase extraction (SPE), are presented to accommodate different sample complexities and detection limit requirements.

Analytical Methods

The most common and effective method for the analysis of this compound in water samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique provides excellent sensitivity and selectivity, which is necessary for detecting the low concentrations of this compound found in environmental samples.[5][6] Other methods include a high-throughput approach known as Condensed Phase Membrane Introduction Mass Spectrometry (CP-MIMS), which allows for rapid analysis with minimal sample preparation.[7][8][9][10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)